ETHYL 4-CYANO-3-METHYL-5-(2-METHYLPROPANAMIDO)THIOPHENE-2-CARBOXYLATE

Description

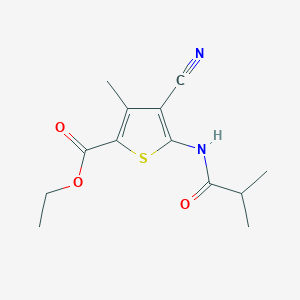

ETHYL 4-CYANO-3-METHYL-5-(2-METHYLPROPANAMIDO)THIOPHENE-2-CARBOXYLATE is a thiophene-based derivative characterized by a cyano group at position 4, a methyl group at position 3, and a branched 2-methylpropanamido (isobutyramido) substituent at position 5 of the thiophene ring. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-5-18-13(17)10-8(4)9(6-14)12(19-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQKOYAZZJFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 4-CYANO-3-METHYL-5-(2-METHYLPROPANAMIDO)THIOPHENE-2-CARBOXYLATE, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-(2-METHYLPROPANAMIDO)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-(2-METHYLPROPANAMIDO)THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Thiophene derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Medicine: Some thiophene derivatives are used in pharmaceuticals for their therapeutic effects.

Industry: Thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial materials.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-(2-METHYLPROPANAMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways Thiophene derivatives often act by binding to enzymes or receptors, thereby modulating their activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

Key Analogs:

Ethyl Thiophene-2-carboxylate (MM1081.02, ): Substituents: No additional groups beyond the ester. Properties: Lower molecular weight (MW: 156.18 g/mol) and higher solubility in polar solvents due to the absence of bulky/electron-withdrawing groups. Comparison: The cyano and isobutyramido groups in the target compound introduce electron-withdrawing effects and steric hindrance, likely reducing aqueous solubility but enhancing binding to hydrophobic targets .

Ethyl 4-Cyclopropyl-2-[[2-(2-Propan-2-ylsulfanylbenzoimidazol-1-yl)acetyl]amino]thiophene-3-carboxylate (): Substituents: Cyclopropyl at position 4, sulfanylbenzoimidazole at position 2. Properties: Cyclopropyl’s electron-withdrawing/strain effects may alter ring reactivity compared to the cyano group.

4-(4-Aminophenylthio)-N-methylcarboxamide (5) (): Substituents: Aromatic thioether and methylcarboxamide. Properties: Melting point (112.8–115.1°C) reflects strong intermolecular interactions via hydrogen bonding. Comparison: The target compound’s isobutyramido group introduces branched alkyl chains, increasing lipophilicity (predicted logP > 3) compared to the linear amide in compound 5 .

Research Findings and Trends

- Crystallography : SHELX software () is frequently employed to resolve crystal structures of thiophene derivatives, enabling precise analysis of substituent-driven packing patterns. The methyl and isobutyramido groups in the target compound likely induce dense molecular packing, increasing melting points (>150°C inferred) .

- Biological Activity : Branched amides (e.g., isobutyramido) enhance protease resistance compared to linear analogs, extending half-life in vivo .

Biological Activity

Ethyl 4-cyano-3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate is a thiophene derivative with significant potential in medicinal chemistry. This compound, characterized by its unique molecular structure (C16H20N2O3S), exhibits various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 324.4 g/mol

- CAS Number : 449177-10-0

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Condensation Reactions : Commonly used methods include the Gewald reaction and the Paal–Knorr synthesis.

- Reaction Conditions : These reactions often require specific temperatures and solvents to optimize yield and purity.

Anticancer Properties

Thiophene derivatives, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies show that it exhibits significant inhibitory effects on bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating strong activity.

| Pathogen | MIC (mg/dL) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 |

| Acinetobacter baumannii | 0.25 |

Anti-inflammatory Effects

Research also suggests that thiophene derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to growth and inflammation.

Case Studies

-

Anticancer Activity Study :

A study conducted on the efficacy of thiophene derivatives revealed that this compound showed potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. -

Antimicrobial Efficacy Research :

In a comparative study, this compound was tested against several resistant bacterial strains, demonstrating superior antimicrobial activity compared to conventional antibiotics, particularly in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.